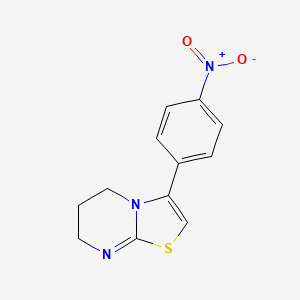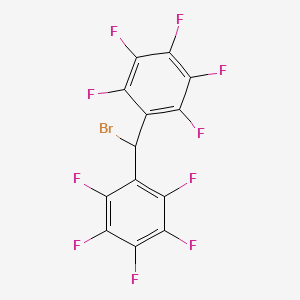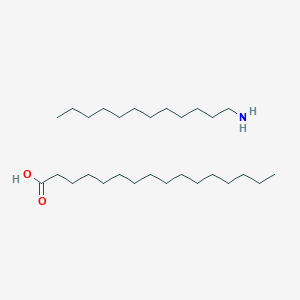
Palmitic acid, dodecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic acid, dodecylamine salt is a chemical compound with the molecular formula C28H59NO2. It is a salt formed from the reaction of palmitic acid and dodecylamine. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while dodecylamine is a fatty amine. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic acid, dodecylamine salt can be synthesized through a simple acid-base reaction. The reaction involves mixing palmitic acid with dodecylamine in a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the salt from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The reactants are mixed in large reactors, and the product is purified through processes such as filtration, evaporation, and crystallization. The purity and yield of the product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, dodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields the parent amine and acid.
Substitution: Forms new compounds with different functional groups.
Scientific Research Applications
Palmitic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of palmitic acid, dodecylamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
Palmitic acid: A saturated fatty acid with similar structural properties.
Dodecylamine: A fatty amine used in the synthesis of various salts and surfactants.
Stearic acid, dodecylamine salt: Another fatty acid-amine salt with comparable properties.
Uniqueness
Palmitic acid, dodecylamine salt is unique due to its specific combination of a saturated fatty acid and a fatty amine. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
17448-71-4 |
|---|---|
Molecular Formula |
C28H59NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
dodecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-15H2,1H3,(H,17,18);2-13H2,1H3 |
InChI Key |
ZHOZSFBYLLOWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


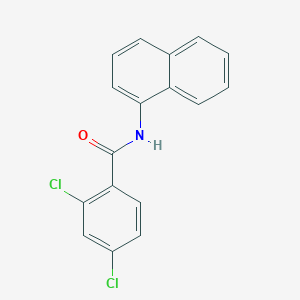
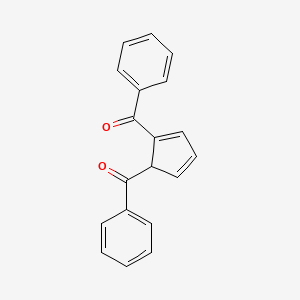

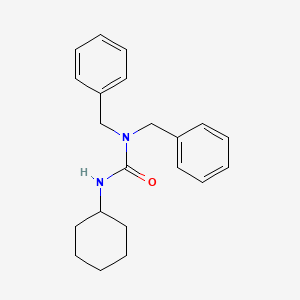
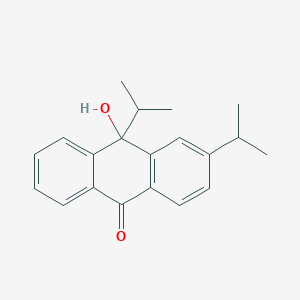
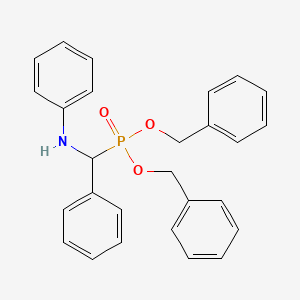


![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
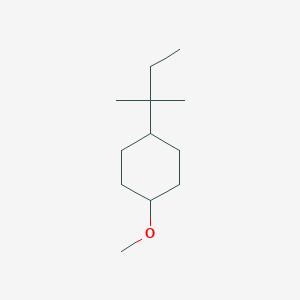
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

